Dichloromaleic Anhydride: A Comprehensive Technical Guide to its Chemical Properties and Reactivity
Dichloromaleic Anhydride: A Comprehensive Technical Guide to its Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichloromaleic anhydride (B1165640) (C₄Cl₂O₃) is a halogenated cyclic dicarboxylic anhydride. The presence of two chlorine atoms on the carbon-carbon double bond significantly influences its electrophilicity and reactivity, making it a versatile reagent and building block in organic synthesis. Its utility spans from the creation of complex heterocyclic systems to the development of novel polymers and pharmaceuticals. This technical guide provides an in-depth overview of the chemical properties and reactivity of dichloromaleic anhydride, complete with experimental protocols and visual aids to support researchers in its application.
Chemical and Physical Properties
Dichloromaleic anhydride is a beige crystalline solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₄Cl₂O₃ |
| Molecular Weight | 166.95 g/mol |
| CAS Number | 1122-17-4 |
| Melting Point | 119-121 °C |
| Boiling Point | 196-198 °C |
| Density | 1.79 g/cm³ |
| Solubility | Soluble in chloroform, slightly soluble in methanol (B129727) (with heating). |
| Appearance | Beige crystalline solid.[1] |
Reactivity and Synthetic Applications
Dichloromaleic anhydride exhibits reactivity characteristic of a highly electrophilic acid anhydride. The electron-withdrawing nature of the chlorine atoms enhances the electrophilicity of the carbonyl carbons, making them susceptible to nucleophilic attack. Furthermore, the electron-deficient double bond makes it an excellent dienophile in cycloaddition reactions.
Reaction Pathways of Dichloromaleic Anhydride
The following diagram illustrates the primary reaction pathways of dichloromaleic anhydride, showcasing its versatility in organic synthesis.
Caption: Key reaction pathways of dichloromaleic anhydride.
Experimental Protocols
The following sections provide detailed experimental methodologies for the key reactions of dichloromaleic anhydride. These protocols are intended as a starting point and may require optimization based on the specific substrate and desired outcome.
1. Synthesis of Dichloromaleic Anhydride
Several methods for the synthesis of dichloromaleic anhydride have been reported. One common laboratory-scale approach involves the chlorination of maleic anhydride. A detailed procedure is outlined in U.S. Patent 3,297,722, which describes the chlorination of maleic anhydride in the presence of a ferric chloride catalyst.[2] Another method involves the oxidation of mucochloric acid followed by dehydration.[3]
Representative Experimental Protocol: Chlorination of Maleic Anhydride
Disclaimer: This is an adapted procedure for illustrative purposes. Please consult the original patent for complete details and safety information.
Materials:
-
Maleic anhydride
-
Anhydrous ferric chloride
-
Chlorine gas
-
Reaction flask equipped with a stirrer, gas inlet tube, and reflux condenser
Procedure:
-
A mixture of maleic anhydride and a catalytic amount of anhydrous ferric chloride is charged into the reaction flask.
-
The mixture is heated to a temperature between 180-200°C with stirring.
-
Chlorine gas is introduced into the reaction mixture at a controlled rate.
-
The reaction is monitored for the evolution of hydrogen chloride gas, which indicates the progress of the chlorination.
-
Upon completion, the reaction mixture is cooled, and the crude dichloromaleic anhydride is purified by distillation under reduced pressure or recrystallization from a suitable solvent like carbon tetrachloride.[2]
2. Hydrolysis to Dichloromaleic Acid
Like other acid anhydrides, dichloromaleic anhydride readily undergoes hydrolysis in the presence of water to yield the corresponding dicarboxylic acid, dichloromaleic acid. The reaction is typically straightforward and can be achieved by heating the anhydride in water.
Representative Experimental Protocol: Hydrolysis of Dichloromaleic Anhydride
Materials:
-
Dichloromaleic anhydride
-
Deionized water
-
Round-bottom flask with a reflux condenser
-
Crystallizing dish
Procedure:
-
In a round-bottom flask, suspend dichloromaleic anhydride in deionized water.
-
Heat the mixture to reflux with stirring until the solid anhydride has completely dissolved, indicating the formation of dichloromaleic acid.
-
Allow the solution to cool to room temperature, and then cool further in an ice bath to induce crystallization of dichloromaleic acid.
-
Collect the crystalline product by vacuum filtration, wash with a small amount of cold water, and dry in a desiccator.
3. Alcoholysis to Form Esters
The reaction of dichloromaleic anhydride with alcohols (alcoholysis) yields the corresponding monoester of dichloromaleic acid. This reaction is a facile method for introducing an ester functionality while retaining a carboxylic acid group for further transformations.
Representative Experimental Protocol: Reaction with Ethanol (B145695)
Materials:
-
Dichloromaleic anhydride
-
Anhydrous ethanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve dichloromaleic anhydride in an excess of anhydrous ethanol at room temperature with stirring.
-
The reaction is typically exothermic and proceeds readily. Stir the mixture for a specified period (e.g., 1-2 hours) to ensure complete conversion.
-
Remove the excess ethanol under reduced pressure to obtain the crude monoethyl ester of dichloromaleic acid.
-
The product can be further purified by recrystallization or chromatography if necessary.
4. Aminolysis to Form Amides
Aminolysis of dichloromaleic anhydride with primary or secondary amines affords the corresponding N-substituted dichloromaleamic acid. This reaction is a valuable tool for the synthesis of various amide derivatives.
Representative Experimental Protocol: Reaction with Aniline (B41778)
This protocol is adapted from a general procedure for the reaction of anhydrides with anilines.[4][5]
Materials:
-
Dichloromaleic anhydride
-
Aniline
-
Anhydrous solvent (e.g., chloroform, THF)
-
Beaker or flask
Procedure:
-
Dissolve dichloromaleic anhydride in the chosen anhydrous solvent in a beaker or flask.
-
To this solution, add an equimolar amount of aniline dropwise with stirring at room temperature.
-
The reaction is often rapid and may result in the precipitation of the product. Continue stirring for approximately 30 minutes to ensure the reaction goes to completion.
-
The resulting N-phenyl-dichloromaleamic acid can be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent.
5. Diels-Alder Reaction
Dichloromaleic anhydride is a potent dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. Its electron-deficient double bond readily reacts with a wide range of conjugated dienes to form substituted cyclohexene (B86901) derivatives. The stereochemistry of the resulting adduct is a key feature of this reaction.
Representative Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene (B3395910)
This protocol is adapted from established procedures for the Diels-Alder reaction of maleic anhydride with cyclopentadiene.[1][6][7][8]
Materials:
-
Dichloromaleic anhydride
-
Freshly distilled cyclopentadiene (prepared by cracking dicyclopentadiene)
-
Anhydrous ethyl acetate (B1210297)
-
Hexane (B92381) or petroleum ether
-
Reaction tube or flask
-
Ice bath
Procedure:
-
Dissolve dichloromaleic anhydride in anhydrous ethyl acetate in a reaction tube or flask.
-
Add hexane or petroleum ether to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add freshly distilled cyclopentadiene to the cold solution with gentle swirling.
-
The reaction is typically exothermic and the Diels-Alder adduct will begin to precipitate as a white solid.
-
Allow the reaction to proceed in the ice bath for about 20-30 minutes.
-
Collect the crystalline product by vacuum filtration, wash with a small amount of cold hexane, and air dry.
Conclusion
Dichloromaleic anhydride is a valuable and reactive building block in organic synthesis. Its distinct chemical properties, stemming from the presence of two chlorine atoms and the anhydride functionality, enable a diverse range of chemical transformations. This guide provides a foundational understanding of its properties and reactivity, along with adaptable experimental protocols to facilitate its use in the laboratory. Researchers and scientists can leverage the information presented here to explore novel synthetic pathways and develop new molecules with potential applications in drug discovery and materials science.
References
- 1. Chemistry 210 Experiment 9 [home.miracosta.edu]
- 2. US3297722A - Preparation of dichloromaleic anhydride and the catalyst used therein - Google Patents [patents.google.com]
- 3. CN102070574B - Method for preparing 2, 3-dichloromaleic anhydride - Google Patents [patents.google.com]
- 4. zenodo.org [zenodo.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Diels-Alder Reaction [cs.gordon.edu]
- 7. community.wvu.edu [community.wvu.edu]
- 8. unwisdom.org [unwisdom.org]
